molecular formula C6H3BrFNO B595454 3-Bromo-5-fluoroisonicotinaldehyde CAS No. 1227573-02-5

3-Bromo-5-fluoroisonicotinaldehyde

Cat. No.: B595454
CAS No.: 1227573-02-5
M. Wt: 203.998
InChI Key: ZGYWTNJGTMRSDK-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoroisonicotinaldehyde: is a chemical compound with the molecular formula C6H3BrFNO and a molecular weight of 204.00 g/mol It is a derivative of isonicotinaldehyde, featuring bromine and fluorine substituents at the 3 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoroisonicotinaldehyde typically involves the use of lithium diisopropylamide (LDA) as a base and tetrahydrofuran (THF) as a solvent. The reaction is carried out at low temperatures, around -78°C . The starting material, 3-bromo-5-fluoropyridine, is added dropwise to the LDA solution, followed by the addition of an aldehyde source to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters and purification steps.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluoroisonicotinaldehyde can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products:

    Nucleophilic substitution: Products include substituted pyridines.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

3-Bromo-5-fluoroisonicotinaldehyde has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoroisonicotinaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to modulation of specific pathways .

Comparison with Similar Compounds

  • 3-Bromo-5-fluoropyridine
  • 3-Bromo-5-fluoroisonicotinic acid
  • 3-Bromo-5-fluoroisonicotinamide

Comparison: 3-Bromo-5-fluoroisonicotinaldehyde is unique due to the presence of both bromine and fluorine substituents, which confer distinct reactivity and properties compared to its analogs. For example, 3-Bromo-5-fluoropyridine lacks the aldehyde group, making it less reactive in certain transformations. Similarly, 3-Bromo-5-fluoroisonicotinic acid and 3-Bromo-5-fluoroisonicotinamide have different functional groups, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

3-bromo-5-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYWTNJGTMRSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700088
Record name 3-Bromo-5-fluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227573-02-5
Record name 3-Bromo-5-fluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-fluoropyridine-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

n-BuLi (1.6 M in hexanes, 2.250 mL, 3.60 mmol) was added dropwise to a solution of diisopropylamine (0.556 mL, 3.90 mmol) in THF (20 mL) at −78° C. under inert gas (N2). The resulting mixture was warmed up to ˜−50° C. and stirred for 10 min and cooled again to −78° C. A solution of 3-bromo-5-fluoropyridine (528 mg, 3 mmol) in THF (5 mL) was added dropwise at this temperature. The reaction mixture turned from clear light brown to heterogenous light brown. After 30 min, DMF (0.256 mL, 3.30 mmol) was added dropwise and the resulting mixture was stirred for 30 min. The reaction was quenched by MeOH then NH4Cl (saturated solution) and warmed up to room temperature. After concentration, the residue was dissolved in CH2Cl2 and washed with NaHCO3 (Saturated solution). After drying over Na2SO4, concentration, the residue was purified by column (Heptane to CH2Cl2) and yielded slightly yellow crystal (380 mg). 1H NMR (400.3 MHz, CDCl3): δ 8.58 (s, 1H), 8.72 (s, 1H), 10.33 (s, 1H).
Quantity
2.25 mL
Type
reactant
Reaction Step One
Quantity
0.556 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
528 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.256 mL
Type
reactant
Reaction Step Three

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